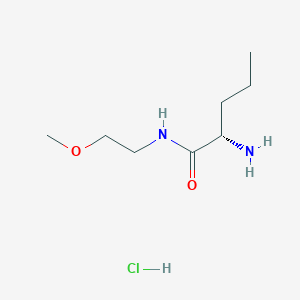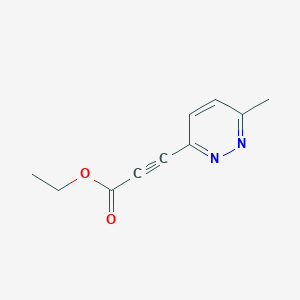![molecular formula C11H16BrNO2 B1485066 [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine CAS No. 169775-24-0](/img/structure/B1485066.png)
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neuroscience: Serotonin Receptor Research
This compound has been utilized in neuroscience to study its effects on serotonin receptors, particularly 5-HT2A and 5-HT2C . These receptors are implicated in various neurological processes and psychiatric disorders. Research involving this compound can help in understanding the pharmacodynamics and potential therapeutic targets for conditions like depression, anxiety, and schizophrenia.
Pharmacology: Drug Interaction Studies
In pharmacology, the compound’s interactions with other drugs are of interest. It has been shown to have interactions that can either decrease the efficacy or increase the risk of hypertension when combined with certain medications . This is crucial for developing safety guidelines for potential therapeutic uses and understanding contraindications.
Toxicology: Substance Identification
Toxicological studies have developed methods for the identification of this compound in biological samples, such as serum and urine . This is important for cases of intoxication and for forensic investigations, where accurate detection of substances is required.
Chemistry: Analytical Reference Standards
The compound serves as an analytical reference standard in chemical assays. It’s used to calibrate equipment and validate methodologies in analytical chemistry, ensuring the accuracy and reliability of test results .
Materials Science: Internal Standards in Pesticide Quantification
In materials science, it has been employed as an internal standard for the quantification of carbamate pesticides in water samples. This application is vital for environmental monitoring and ensuring the safety of water resources .
Medicine: Case Studies of Intoxication
Medical research has documented cases of intoxication with this compound, providing valuable data on its toxicology, symptomatology, and treatment in clinical settings . This information aids healthcare providers in managing acute intoxication cases effectively.
Eigenschaften
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-13(2)7-8-5-11(15-4)9(12)6-10(8)14-3/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPPLJBOAYSLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484985.png)
![(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484987.png)
![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B1484993.png)

![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)
![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)
![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)
![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)

![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485006.png)